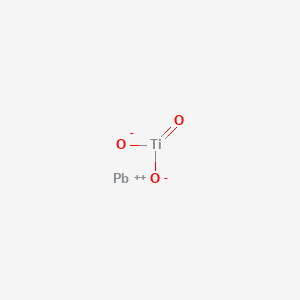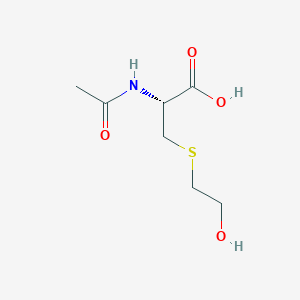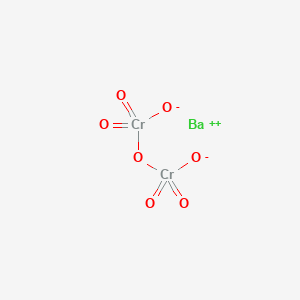
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate, also known as IBDU, is a nitrogen-containing organic compound. It is an effective slow-release nitrogen fertilizer that has been widely used in agriculture due to its unique properties.
Wirkmechanismus
The slow-release mechanism of 1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate is due to the hydrolysis of the carbamate group in the presence of soil moisture. The hydrolysis releases isobutylamine and carbon dioxide, which slowly converts this compound to ammonium and nitrate ions. The slow-release mechanism of this compound ensures a continuous supply of nitrogen to the plants, which enhances plant growth and yield.
Biochemical and Physiological Effects:
This compound has been shown to have positive effects on plant growth and yield. It enhances the uptake of nitrogen by the plants, which improves the quality and quantity of the crops. It also improves the soil structure and fertility, which enhances the growth of beneficial microorganisms in the soil.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate has several advantages for lab experiments. It is easy to handle and store, and it releases nitrogen slowly, which ensures a continuous supply of nitrogen to the plants. However, this compound has some limitations, such as the need for soil moisture for hydrolysis to occur and the slow release rate, which may not be suitable for crops that require a rapid supply of nitrogen.
Zukünftige Richtungen
There are several future directions for the research and development of 1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate. One direction is to improve the slow-release mechanism of this compound to enhance its efficiency and reduce the risk of leaching and volatilization. Another direction is to develop new formulations of this compound that can release other essential nutrients, such as phosphorus and potassium. Additionally, the use of this compound in combination with other fertilizers and soil amendments can be explored to enhance its effectiveness in different soil types and crop species.
Conclusion:
This compound is a nitrogen-containing organic compound that has been widely used as a slow-release nitrogen fertilizer in agriculture. It has several advantages over other nitrogen fertilizers, such as urea and ammonium nitrate. The slow-release mechanism of this compound ensures a continuous supply of nitrogen to the plants, which enhances plant growth and yield. There are several future directions for the research and development of this compound, which can enhance its efficiency and effectiveness in different soil types and crop species.
Synthesemethoden
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate is synthesized by reacting isobutyl carbamate with 1,2-ethanediol and 1,4-benzodioxane in the presence of a catalyst. The reaction is carried out under mild conditions, and the yield of this compound is high.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate has been widely used as a slow-release nitrogen fertilizer in agriculture. It has several advantages over other nitrogen fertilizers, such as urea and ammonium nitrate. This compound releases nitrogen slowly over a period of several weeks, which reduces the risk of leaching and volatilization. It also reduces the frequency of fertilizer application, which saves labor and reduces the cost of fertilizer.
Eigenschaften
CAS-Nummer |
13887-57-5 |
|---|---|
Molekularformel |
C15H21NO5 |
Molekulargewicht |
295.33 g/mol |
IUPAC-Name |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C15H21NO5/c1-10(2)7-16-15(18)20-8-11(17)14-9-19-12-5-3-4-6-13(12)21-14/h3-6,10-11,14,17H,7-9H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
LMWSHNLEYBZEOC-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Kanonische SMILES |
CC(C)CNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![[(1S,2R,5S,7R,9S,11S,12S,16S)-15-Acetyl-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate](/img/structure/B84728.png)